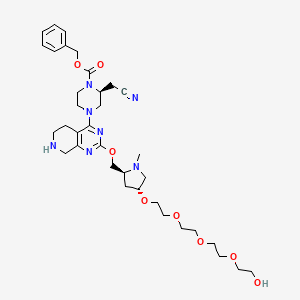
K-Ras ligand-Linker Conjugate 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
K-Ras ligand-Linker Conjugate 4 is a chemical compound that combines a ligand for K-Ras recruiting moiety with a PROTAC (Proteolysis-Targeting Chimeras) linker . This linker is responsible for recruiting E3 ligases such as VHL, CRBN, MDM2, and IAP .
Synthesis Analysis
K-Ras ligand-Linker Conjugate 4 can be used in the synthesis of PROTAC K-Ras Degrader-1 (HY-129523), which is a potent PROTAC K-Ras degrader that exhibits ≥70% degradation efficacy in SW1573 cells .Molecular Structure Analysis
The molecular weight of K-Ras ligand-Linker Conjugate 4 is 697.82 and its formula is C35H51N7O8 . The compound appears as an oil and is colorless to light yellow .Chemical Reactions Analysis
The compound incorporates a ligand for K-Ras recruiting moiety, and a PROTAC linker, which recruits E3 ligases . This can be used in the synthesis of PROTAC K-Ras Degrader-1 .Physical And Chemical Properties Analysis
K-Ras ligand-Linker Conjugate 4 is soluble in ethanol at a concentration of 50 mg/mL . It should be stored at -20°C under nitrogen . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month .Applications De Recherche Scientifique
Oncology Research
K-Ras ligand-Linker Conjugate 4 has significant implications in oncology research. It is used to address KRAS, a protein that represents the most common oncogene in human lung, colorectal, and pancreatic cancers . The compound validates a unique inhibitory epitope on KRAS, providing valuable molecular templates for the development of therapeutics needed to address KRAS-driven cancers .
Protein-Protein Interactions (PPIs)
The compound has the potential to address intracellular protein-protein interactions (PPIs) of high-value therapeutic targets that have proven largely intractable to small molecules . This makes it a valuable tool in the study of PPIs and their role in various diseases.
Synthesis of PROTACs
K-Ras ligand-Linker Conjugate 4 is used in the synthesis of PROTAC (Proteolysis-Targeting Chimera) K-Ras Degrader-1 . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Study of Cell Signaling Pathways
The RAS GTPase, which K-Ras ligand-Linker Conjugate 4 targets, serves as a molecular switch to activate signaling cascades related to cell survival and proliferation . Therefore, this compound can be used to study these signaling pathways and their implications in various diseases.
Drug Safety and Efficacy Studies
The compound has been used to uncover important insights about drug safety and efficacy. For instance, researchers found that the arginine-dependent cell entry mechanism limited its therapeutic potential due to a strong correlation between net positive charge and histamine release . This observation signals significant therapy-limiting safety liabilities .
Development of New Therapeutics
The compound provides valuable molecular templates for the development of therapeutics that are desperately needed to address KRAS-driven cancers . These are some of the most treatment-resistant human malignancies .
Mécanisme D'action
Target of Action
The primary target of K-Ras ligand-Linker Conjugate 4 is the K-Ras protein . This compound incorporates a ligand for the K-Ras protein and a PROTAC linker, which recruits E3 ligases such as VHL, CRBN, MDM2, and IAP . The K-Ras protein plays a crucial role in cell signaling pathways, and its mutations are often associated with various types of cancer.
Mode of Action
K-Ras ligand-Linker Conjugate 4 operates by binding to the K-Ras protein and recruiting E3 ligases . This recruitment leads to the ubiquitination of the K-Ras protein, marking it for degradation by the proteasome . This process selectively degrades the K-Ras protein, disrupting its function and potentially inhibiting the growth of cancer cells.
Biochemical Pathways
The key biochemical pathway affected by K-Ras ligand-Linker Conjugate 4 is the ubiquitin-proteasome system . By recruiting E3 ligases to the K-Ras protein, this compound promotes the ubiquitination and subsequent degradation of the K-Ras protein. This can disrupt the signaling pathways in which the K-Ras protein is involved, potentially leading to the inhibition of cancer cell growth.
Result of Action
The primary result of the action of K-Ras ligand-Linker Conjugate 4 is the degradation of the K-Ras protein . This degradation can disrupt the function of the K-Ras protein and the cell signaling pathways in which it is involved. In the context of cancer, this could potentially inhibit the growth of cancer cells.
Safety and Hazards
Orientations Futures
PROTACs, such as K-Ras ligand-Linker Conjugate 4, not only solve the problem of undruggability but they also have other advantages compared to traditional drug targeting strategies . They exploit the ubiquitin-proteasome pathway to specifically degrade target proteins by bringing the target protein closer to the intracellular E3 ubiquitin ligase . This suggests a promising future direction for the development of new therapeutic strategies for Ras-driven cancers .
Propriétés
IUPAC Name |
benzyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N7O8/c1-40-24-30(48-20-19-47-18-17-46-16-15-45-14-13-43)21-29(40)26-49-34-38-32-22-37-10-8-31(32)33(39-34)41-11-12-42(28(23-41)7-9-36)35(44)50-25-27-5-3-2-4-6-27/h2-6,28-30,37,43H,7-8,10-26H2,1H3/t28-,29-,30+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKYSZDGLMYSDL-OIFRRMEBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1COC2=NC3=C(CCNC3)C(=N2)N4CCN(C(C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1COC2=NC3=C(CCNC3)C(=N2)N4CCN([C@H](C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N7O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

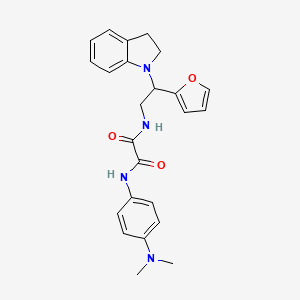
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3004946.png)
![6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3004948.png)
![N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride](/img/structure/B3004949.png)
![5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one](/img/structure/B3004951.png)
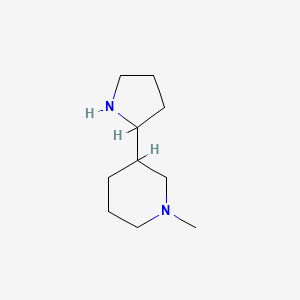

![Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B3004954.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B3004955.png)
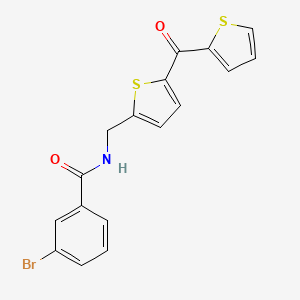
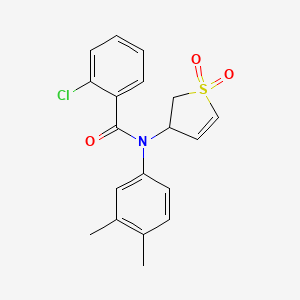
![1-[4-(4-Methylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004964.png)
![Methyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3004966.png)